molecular formula C23H41NO8 B11936506 Benzyl-PEG8-amine

Benzyl-PEG8-amine

Cat. No.: B11936506
M. Wt: 459.6 g/mol
InChI Key: AWISSOVIVVELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG8-amine is a polyethylene glycol (PEG)-based compound, specifically a PROTAC linker. It is known for its role in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound has the molecular formula C23H41NO8 and a molecular weight of 459.57 g/mol. It is typically used in research settings and is not intended for therapeutic use.

Preparation Methods

The synthesis of Benzyl-PEG8-amine involves several steps. One common method is the reduction of azides to amines. This can be achieved using various catalysts and reagents, such as nickel boride, tin (IV) 1,2-benzenedithiolate, or dichloroindium hydride . The reaction conditions are generally mild, and the yields are excellent. Industrial production methods may involve the use of polyethylene glycol (PEG) as a solvent, which has been found to be superior in promoting hydrogenation reactions .

Chemical Reactions Analysis

Benzyl-PEG8-amine undergoes several types of chemical reactions, including:

    Reduction: The reduction of azides to amines using catalysts like nickel boride or dichloroindium hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

    Conjugation: It is often used in bioconjugation strategies, targeting native amino acids in proteins.

Common reagents used in these reactions include sodium borohydride, ammonium formate, and borontrifluoride diethyl etherate . The major products formed from these reactions are typically amines or conjugated proteins.

Scientific Research Applications

Benzyl-PEG8-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.

    Bioconjugation: The compound is used in the conjugation of drugs to antibodies, forming antibody-drug conjugates (ADCs).

    Protein Functionalization: It is employed in the functionalization of proteins, enabling the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of Benzyl-PEG8-amine involves its role as a linker in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein.

Comparison with Similar Compounds

Benzyl-PEG8-amine can be compared to other PEG-based linkers and amines. Some similar compounds include:

    Benzylamine: An organic compound with the formula C7H9N, used in the production of pharmaceuticals.

    PEGylated Amines: Various PEGylated amines are used in bioconjugation and drug delivery applications.

This compound is unique due to its specific structure, which includes a benzyl group and a long PEG chain, making it particularly suitable for use in PROTAC synthesis and bioconjugation.

Properties

Molecular Formula

C23H41NO8

Molecular Weight

459.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C23H41NO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22,24H2

InChI Key

AWISSOVIVVELIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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